molecular formula C16H15ClN6 B10898064 2-[1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline

2-[1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B10898064
M. Wt: 326.78 g/mol
InChI Key: JEYUCJDUPGDIIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound contains multiple fused rings, including a pyrazole ring, a triazole ring, and a quinazoline ring, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the pyrazole ring through the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent to introduce the ethyl group. This intermediate is then subjected to cyclization reactions to form the triazoloquinazoline core under specific conditions, such as the use of strong acids or bases and elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents. The scalability of the synthesis is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3,5-dimethyl-1H-pyrazole: Shares the pyrazole ring but lacks the triazoloquinazoline core.

    1,2,4-triazolo[1,5-c]quinazoline: Contains the triazoloquinazoline core but lacks the pyrazole ring.

Uniqueness

2-[1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical properties and reactivity. This structural complexity makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C16H15ClN6

Molecular Weight

326.78 g/mol

IUPAC Name

2-[1-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C16H15ClN6/c1-9-14(17)10(2)23(20-9)11(3)15-19-16-12-6-4-5-7-13(12)18-8-22(16)21-15/h4-8,11H,1-3H3

InChI Key

JEYUCJDUPGDIIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(C)C2=NN3C=NC4=CC=CC=C4C3=N2)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.